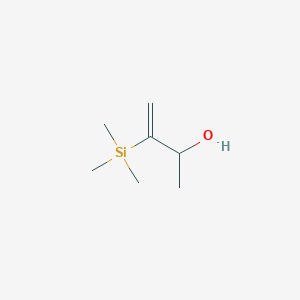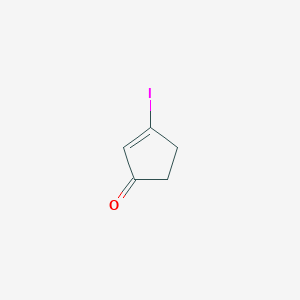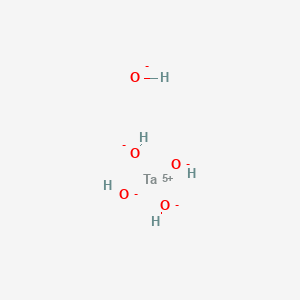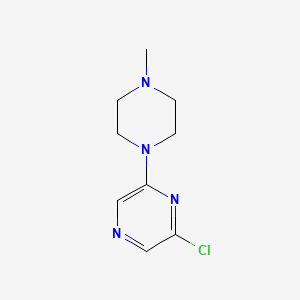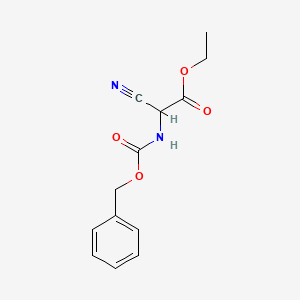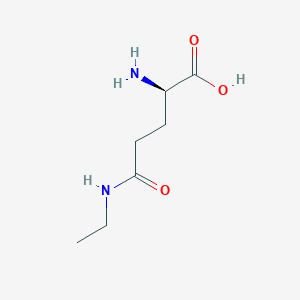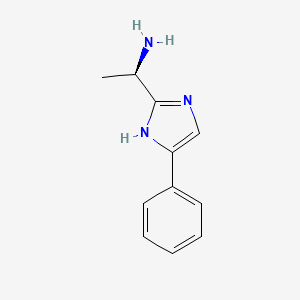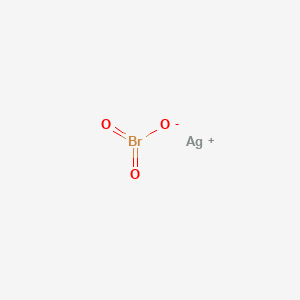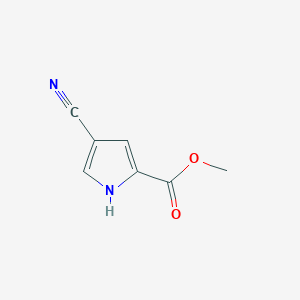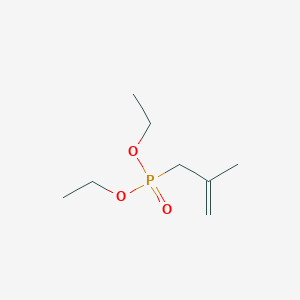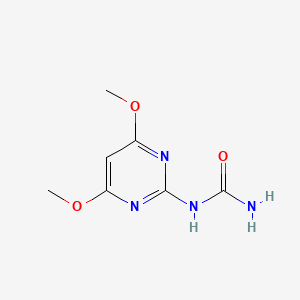
4,6-二甲氧基-2-嘧啶基脲
描述
4,6-Dimethoxy-2-pyrimidinyl urea is a synthetic organic compound with the molecular formula C7H10N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities.
科学研究应用
4,6-Dimethoxy-2-pyrimidinyl urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: The compound is used in the production of herbicides and other agricultural chemicals.
作用机制
Target of Action
The primary target of 4,6-Dimethoxy-2-pyrimidinyl urea is the plant enzyme, acetolactate synthase, also known as acetohydroxy acid synthase (ALS/AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth .
Mode of Action
4,6-Dimethoxy-2-pyrimidinyl urea acts by inhibiting the activity of ALS/AHAS . This inhibition disrupts the biosynthesis of the branched-chain amino acids, leading to a deficiency of these essential amino acids in the plant. This deficiency ultimately inhibits the growth of the plant .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. Specifically, it inhibits the conversion of pyruvate and 2-ketobutyrate to 2-acetolactate and 2-aceto-2-hydroxybutyrate, respectively, by inhibiting the enzyme ALS/AHAS . This inhibition disrupts the downstream synthesis of the amino acids valine, leucine, and isoleucine, which are crucial for plant growth .
Result of Action
The inhibition of ALS/AHAS by 4,6-Dimethoxy-2-pyrimidinyl urea leads to a deficiency of branched-chain amino acids in the plant. This deficiency disrupts protein synthesis and plant growth, leading to the death of the plant . This makes 4,6-Dimethoxy-2-pyrimidinyl urea an effective herbicide.
Action Environment
The action of 4,6-Dimethoxy-2-pyrimidinyl urea can be influenced by various environmental factors. For instance, the compound’s photodegradation may be affected by the presence of soil surrogates such as silica and clay minerals . These minerals can retain and protect the compound from photodegradation, thereby influencing its efficacy as a herbicide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-pyrimidinyl urea typically involves the reaction of 2-amino-4,6-dimethoxy pyrimidine with phenyl chloroformate in an inert solvent in the presence of an acid receptor . The reaction proceeds as follows:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, and cyanamide is added for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for 4,6-Dimethoxy-2-pyrimidinyl urea involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields and purity while minimizing impurities that could affect the final product’s quality .
化学反应分析
Types of Reactions
4,6-Dimethoxy-2-pyrimidinyl urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted pyrimidine derivatives .
相似化合物的比较
Similar Compounds
4,6-Dimethoxy-2-pyrimidinyl urea: Known for its unique chemical structure and biological activities.
2-Amino-4,6-dimethoxy pyrimidine: A precursor in the synthesis of 4,6-Dimethoxy-2-pyrimidinyl urea.
Phenyl chloroformate: Used in the synthesis of various pyrimidine derivatives.
Uniqueness
4,6-Dimethoxy-2-pyrimidinyl urea is unique due to its specific chemical structure, which allows it to interact with various biological targets effectively. Its dual methoxy groups at positions 4 and 6 of the pyrimidine ring contribute to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-13-4-3-5(14-2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOVYBVKWYHEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431580 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151331-81-6 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151331816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-dimethoxypyrimidin-2-yl) urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIMETHOXY-2-PYRIMIDINYL UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8U4ORB14O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



